N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 1203133-66-7
Cat. No.: VC4354492
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203133-66-7 |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.53 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
| Standard InChI | InChI=1S/C23H23N5O3S/c29-18(24-14-17-10-7-13-31-17)15-28-22(30)20-21(19(26-28)16-8-3-1-4-9-16)32-23(25-20)27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,24,29) |
| Standard InChI Key | BKFSWJIQOCGOFQ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CC=C5 |
Introduction
The compound N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic molecule belonging to the class of thiazole derivatives. It features a thiazolo[4,5-d]pyridazine core, which is a fused bicyclic structure combining thiazole and pyridazine moieties. The presence of a furan ring and a piperidine group enhances its potential pharmacological properties. This compound is primarily studied in the context of medicinal chemistry for its potential therapeutic applications.
Comparison with Similar Compounds
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis methods for this compound could enhance its availability for further biological evaluation.
-
Biological Evaluation: In-depth studies on its interaction with biological targets and potential therapeutic applications are crucial for understanding its pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to its structure affect its biological activity could lead to the development of more potent derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume